molecular formula C22H22FN5O2S B2678138 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-50-2

5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2678138
CAS RN: 868220-50-2
M. Wt: 439.51
InChI Key: DAZAJPWCYGKFKJ-UHFFFAOYSA-N
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Description

5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22FN5O2S and its molecular weight is 439.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with triazole derivatives, including those synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, have been studied for their antimicrobial properties. For instance, derivatives synthesized through the conversion of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have shown good to moderate activities against test microorganisms (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Properties

Thiazolo[3,2-b]-1,2,4-triazol derivatives have also been explored for their anti-inflammatory and analgesic properties. For example, the synthesis of 6-(a-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1,2,4-triazol-5-ols from 6-(4-chlorobenzyl idene) thiazolo[3,2-b]-1,2,4-triazolo-5(6H)-one has demonstrated dose-dependent analgesic and anti-inflammatory activity without inducing gastric lesions (Tozkoparan et al., 2004).

Molecular Docking Studies and EGFR Inhibition

Molecular stability, conformational analyses, and docking studies on benzimidazole derivatives bearing 1,2,4-triazole have shown promising results as EGFR inhibitors, potentially offering insights into anti-cancer properties. The detailed study highlighted the stability and the mechanism behind the anti-cancer properties, emphasizing the importance of inter-molecular hydrogen bonds for activity (Karayel, 2021).

5-HT2 Antagonist Activity

Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown potential 5-HT2 antagonist activity, which could be relevant for the development of treatments for psychiatric disorders. These compounds, particularly those with specific piperidine or fluorobenzoyl groups, have displayed significant activity, suggesting their utility in medicinal chemistry for mental health applications (Watanabe et al., 1992).

properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-30-16-6-4-5-15(13-16)19(20-21(29)28-22(31-20)24-14-25-28)27-11-9-26(10-12-27)18-8-3-2-7-17(18)23/h2-8,13-14,19,29H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZAJPWCYGKFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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